molecular formula C14H14ClNO2 B1320243 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline CAS No. 937604-71-2

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

Cat. No. B1320243
M. Wt: 263.72 g/mol
InChI Key: DGNQCRDHJGQQOF-UHFFFAOYSA-N
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Description

The compound 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of related compounds. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline involves a condensation reaction followed by a reduction, indicating that similar methods could potentially be applied to the synthesis of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the appropriate chlorinated aromatic compounds. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline is synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, indicating that chlorinated intermediates are crucial for such syntheses . Another synthesis method described is the direct reductive amination of aldehydes and ketones, which could be relevant for the synthesis of amines similar to 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline .

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques. For instance, Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and different para-substituted anilines were elucidated using NMR and IR spectroscopy . These techniques could also be applied to determine the structure of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include condensation and reduction steps. The use of reagents such as potassium carbonate, Fe/NH4Cl, and NaBH4/I2 suggests that these or similar reagents might be involved in the synthesis and subsequent reactions of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline . Additionally, the addition reaction with perfluoro-vinyl-perfluoro-methyl ether to synthesize a related compound indicates the potential for ether formation in the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by techniques such as TLC, melting point determination, and 1H-NMR . These methods provide information on the purity, phase transition temperatures, and molecular environment of the hydrogen atoms within the molecule. The overall yields reported for similar syntheses range from 72% to 82%, suggesting that the synthesis of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline could also be optimized for high yield . The environmental impact is also considered, with some syntheses being noted for producing little pollution .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Studies have focused on synthesizing various derivatives of anilines, including those similar to 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline. For instance, Wen Zi-qiang (2007) demonstrated the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, highlighting high yield and minimal environmental pollution in the process (Wen Zi-qiang, 2007).
  • Spectroscopic Study : G. Yeap et al. (2003) conducted spectroscopic studies of para-substituted 2-hydroxy-3-methoxybenzalideneanilines, providing insights into the vibrational, geometrical, and electronic properties of compounds related to 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline (G. Yeap et al., 2003).

Practical Applications

  • Insecticide Production : A study by Wen Zi-qiang (2008) illustrated the use of similar aniline derivatives in synthesizing insecticides, specifically Novaluron, emphasizing the importance of such compounds in agricultural applications (Wen Zi-qiang, 2008).
  • Pharmaceutical Applications : Research has explored the synthesis of various aniline derivatives for potential use in pharmaceuticals. For example, D. Boschelli et al. (2001) studied the optimization of anilino groups in quinolinecarbonitriles, which are inhibitors of Src kinase activity, a target in cancer therapy (D. Boschelli et al., 2001).

Environmental and Catalytic Uses

  • Environmental Applications : P. Słomkiewicz et al. (2017) investigated the adsorption of chloro derivatives of aniline, including compounds structurally related to 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline, on halloysite adsorbents for the removal of toxic compounds from wastewater (P. Słomkiewicz et al., 2017).
  • Catalytic Oxidation : Shengxiao Zhang et al. (2009) described the use of Fe3O4 magnetic nanoparticles in the catalytic oxidation of aniline compounds, showcasing the potential of such derivatives in chemical processes (Shengxiao Zhang et al., 2009).

properties

IUPAC Name

3-chloro-2-(2-methoxy-4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-6-7-12(13(8-9)17-2)18-14-10(15)4-3-5-11(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQCRDHJGQQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233005
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

CAS RN

937604-71-2
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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